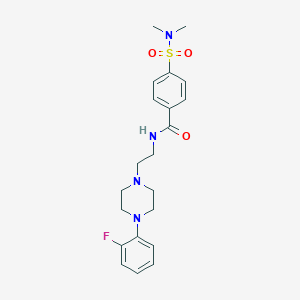

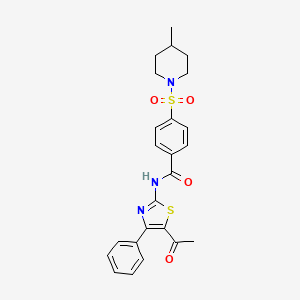

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective neurotoxin that has been shown to damage noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Anti-tubercular Agents

Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Application Summary

Compounds similar to “4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Methods of Application

The compounds were tested for their inhibitory concentrations (IC 50) against Mycobacterium tuberculosis H37Ra . The most active compounds were further evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Results or Outcomes

Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC 50 ranging from 1.35 to 2.18 μM . The compounds were found to be non-toxic to human cells .

Inhibitors of Human Equilibrative Nucleoside Transporters

Scientific Field

This application is in the field of Pharmacology .

Application Summary

Compounds similar to “4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide” have been studied as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs) .

Methods of Application

Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models . The inhibitory effects of the compounds on ENT1 and ENT2 were studied .

Results or Outcomes

The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor .

Anti-tubercular Agents: Pyrazinamide Derivatives

Application Summary

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Inhibitors of Human Equilibrative Nucleoside Transporters: FPMINT Analogues

Application Summary

FPMINT analogues, which are similar to “4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide”, have been studied as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs) .

Results or Outcomes

Anti-tubercular Agents: Pyrazinamide Derivatives

Results or Outcomes

Among the tested compounds, five compounds ( 6a, 6e, 6h, 6j and 6k) from Series-I and one compound ( 7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . To evaluate the efficacy of these compounds, we examined their IC 90 values. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound ( 6e) showed an IC 90 of 40.32 μM . Moreover, single crystals were developed for 6d, 6f and 6n . In addition, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . Our results indicate that the compounds are nontoxic to human cells .

Inhibitors of Human Equilibrative Nucleoside Transporters: FPMINT Analogues

Results or Outcomes

The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [ 3 H]uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of compound 3c could not be washed out . Compound 3c did not affect cell viability, protein expression and internalization of ENT1 and ENT2 . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPZXQWFLZHEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2978040.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2978046.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)

![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)

![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)